molecular formula C15H12Cl2N2O B11099027 N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide

N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11099027
M. Wt: 307.2 g/mol
InChI Key: VIIZHCQALHIWBP-UHFFFAOYSA-N
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Description

N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a dichlorophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-aminophenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetanilide, 2’,4’-dichloro-
  • 2,4-Dichloroacetanilide
  • 2’,4’-Dichloroacetanilide

Uniqueness

N-{3-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and an acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H12Cl2N2O/c1-10(20)19-14-4-2-3-13(8-14)18-9-11-5-6-12(16)7-15(11)17/h2-9H,1H3,(H,19,20)

InChI Key

VIIZHCQALHIWBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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